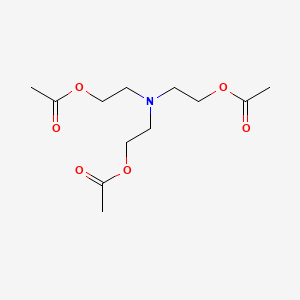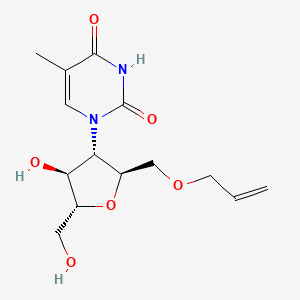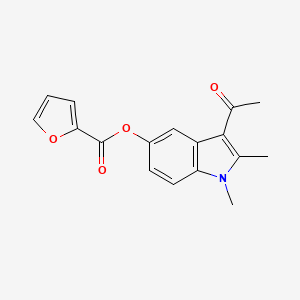
Ethynol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynol, also known as ethyl alcohol or ethanol, is a simple alcohol with the chemical formula C₂H₅OH. It is a volatile, flammable, colorless liquid with a characteristic wine-like odor and pungent taste. This compound is widely used in various industries, including as a solvent, in the synthesis of other organic chemicals, and as an additive to automotive gasoline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethynol can be synthesized through several methods:
Hydration of Ethylene: This method involves reacting ethylene with steam in the presence of a phosphoric acid catalyst at high temperatures and pressures.
Fermentation: This biological process involves the fermentation of carbohydrates by yeast cells. Common raw materials include sugar crops like beets and sugarcane, and grain crops like corn.
Industrial Production Methods
Industrial production of this compound primarily relies on the hydration of ethylene and fermentation. The hydration process is more commonly used for large-scale production due to its efficiency and cost-effectiveness. The fermentation process, while less efficient, is still widely used for producing this compound for beverages and other applications .
Analyse Chemischer Reaktionen
Ethynol undergoes various chemical reactions, including:
Oxidation: Primary alcohols like this compound can be oxidized to form aldehydes and carboxylic acids.
Esterification: This compound reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.
Wissenschaftliche Forschungsanwendungen
Ethynol has numerous applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ethynol is similar to other alcohols, such as methanol, propanol, and butanol. it has unique properties that make it particularly useful:
Methanol (CH₃OH): Methanol is more toxic than this compound and is used primarily as an industrial solvent and antifreeze.
Propanol (C₃H₇OH): Propanol has similar solvent properties to this compound but is less commonly used due to its higher cost.
Butanol (C₄H₉OH): Butanol has a higher energy content than this compound and is used as a fuel and industrial solvent.
This compound’s unique combination of properties, including its relatively low toxicity, high solubility in water, and effectiveness as a solvent, make it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
51095-15-9 |
|---|---|
Molekularformel |
C2H2O |
Molekulargewicht |
42.04 g/mol |
IUPAC-Name |
ethynol |
InChI |
InChI=1S/C2H2O/c1-2-3/h1,3H |
InChI-Schlüssel |
QFXZANXYUCUTQH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)

![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)


